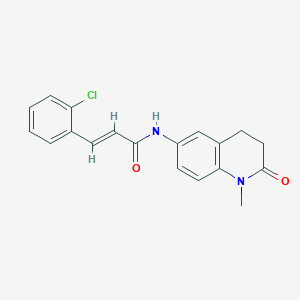
(E)-3-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide is a useful research compound. Its molecular formula is C19H17ClN2O2 and its molecular weight is 340.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H18ClN3O
- Molecular Weight : 335.81 g/mol
The presence of the 2-chlorophenyl group and the tetrahydroquinoline moiety suggests possible interactions with various biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that derivatives with electron-withdrawing groups like chlorine enhance cytotoxicity against tumor cells by inducing apoptosis and inhibiting cell cycle progression .
- Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial properties. The presence of the chloro group is often associated with increased activity against bacterial strains due to enhanced membrane penetration and interaction with bacterial enzymes .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies on related acrylamide derivatives suggest inhibition of kinases and proteases that are crucial for cancer cell survival .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study 1 : A study involving a series of tetrahydroquinoline derivatives demonstrated that modifications at the phenyl ring significantly influenced cytotoxicity against A549 lung cancer cells. Compounds with halogen substitutions exhibited higher inhibition rates compared to their non-substituted counterparts .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 12.5 | A549 |
| Compound B | 8.0 | H460 |
| Compound C | 15.0 | SMMC-7721 |
- Study 2 : Another research highlighted the antimicrobial efficacy of chloro-substituted quinoline derivatives against Gram-positive and Gram-negative bacteria. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for one derivative against Staphylococcus aureus .
Structure-Activity Relationship (SAR)
The SAR analysis indicated that:
- Chloro Substitution : Enhances lipophilicity and membrane permeability.
- Acrylamide Moiety : Contributes to enzyme inhibition through Michael addition reactions with nucleophilic sites in target proteins.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-22-17-9-8-15(12-14(17)7-11-19(22)24)21-18(23)10-6-13-4-2-3-5-16(13)20/h2-6,8-10,12H,7,11H2,1H3,(H,21,23)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATNZOQQTMZBSK-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














